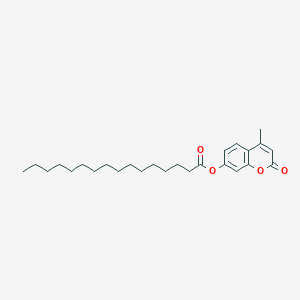

4-Methylumbelliferyl palmitate

Beschreibung

Eigenschaften

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25(27)29-22-17-18-23-21(2)19-26(28)30-24(23)20-22/h17-20H,3-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQVFFACWLFRRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30170225 |

Source

|

| Record name | 4-Methylumbelliferyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17695-48-6 |

Source

|

| Record name | 4-Methylumbelliferyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17695-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017695486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylumbelliferyl palmitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30170225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-oxo-2H-1-benzopyran-7-yl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methylumbelliferyl Palmitate: A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methylumbelliferyl palmitate (4-MUP) is a fluorogenic substrate extensively utilized in biomedical research and clinical diagnostics to assay the activity of lipases, particularly lysosomal acid lipase (B570770) (LAL).[1][2] The enzymatic hydrolysis of the palmitate ester bond in 4-MUP by a lipase liberates the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU), which can be quantified to determine enzyme activity.[3][4][5] This guide provides a detailed overview of 4-MUP, including its chemical properties, applications, and comprehensive experimental protocols for its use.

Core Properties of this compound

This compound is a derivative of coumarin, a class of compounds known for their fluorescent properties. Its utility as a substrate lies in the quenching of fluorescence in its esterified form and the significant increase in fluorescence upon enzymatic cleavage.

| Property | Value | Reference |

| CAS Number | 17695-48-6 | [6] |

| Molecular Formula | C₂₆H₃₈O₄ | [6][7] |

| Molecular Weight | 414.59 g/mol | [4][6] |

| Appearance | Crystalline solid | |

| Melting Point | 70 - 72 °C | [7] |

| Solubility | Soluble in chloroform (B151607) (25 mg/ml), DMF (10 mg/ml), and sparingly in DMSO (0.1 mg/ml). Insoluble in water. | [7] |

| Storage | Store at -20°C, protected from light. | [2] |

The Enzymatic Reaction and Detection Principle

The fundamental application of 4-MUP is in a fluorometric assay to measure lipase activity. The enzymatic reaction is as follows:

Caption: Enzymatic hydrolysis of 4-MUP by lipase.

The product, 4-methylumbelliferone (4-MU), exhibits pH-dependent fluorescence. Its fluorescence properties are summarized in the table below.

| pH | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

| 1.97 - 6.72 (Acidic) | 320 nm | 445 - 455 nm | [5] |

| 7.12 - 10.3 (Alkaline) | 360 nm | 445 nm | [5] |

| 4.6 | 330 nm | 450 nm | [7] |

| 7.4 | 370 nm | 450 nm | [7] |

| 10.4 | 385 nm | 450 nm | [7] |

Applications in Research and Diagnostics

The primary application of 4-MUP is in the diagnosis of lysosomal storage disorders caused by a deficiency in lysosomal acid lipase (LAL), such as Wolman disease and Cholesteryl Ester Storage Disease (CESD).[1] LAL is responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome. A deficiency in this enzyme leads to the accumulation of these lipids, resulting in severe cellular and organ dysfunction.

Signaling Pathways Involving Lysosomal Acid Lipase

Lysosomal acid lipase plays a crucial role in cellular lipid metabolism, and its activity, often measured using 4-MUP, has implications for several signaling pathways.

Caption: Role of LAL in cellular lipid metabolism.

Deficiencies in LAL can disrupt these pathways, leading to:

-

Impaired T-cell Development: LAL deficiency can lead to abnormal thymus and spleen organization and reduced peripheral T-cell numbers due to increased apoptosis.

-

Altered VLDL Synthesis: Reduced availability of fatty acids from lysosomal hydrolysis can impair the synthesis of very-low-density lipoproteins (VLDL) in the liver.

-

Dysregulated Cholesterol Homeostasis: The lack of free cholesterol from the lysosome can impact the SREBP pathway, which regulates cellular cholesterol synthesis and uptake.

Experimental Protocols

Fluorometric Assay of Acid Lipase in Human Leukocytes (Adapted from Kelly and Bakhru-Kishore, 1979)

This protocol is suitable for determining LAL activity in isolated leukocytes, often used for the diagnosis of Wolman disease.

Materials:

-

This compound (4-MUP) substrate solution (1 mM in methyl cellosolve, then diluted)

-

Leukocyte homogenate (prepared from whole blood)

-

Acetate (B1210297) buffer (0.1 M, pH 4.2)

-

Glycine-carbonate buffer (0.2 M, pH 10.4)

-

Fluorometer

Procedure:

-

Leukocyte Isolation and Homogenization: Isolate leukocytes from heparinized venous blood using standard cell separation techniques. Resuspend the leukocyte pellet in saline and homogenize by sonication or freeze-thawing.

-

Enzyme Reaction:

-

In a microcentrifuge tube, mix 50 µL of leukocyte homogenate with 100 µL of 0.1 M acetate buffer (pH 4.2).

-

Add 50 µL of the 4-MUP substrate solution.

-

Incubate the mixture at 37°C for 60 minutes.

-

-

Reaction Termination and Fluorescence Measurement:

-

Stop the reaction by adding 2.8 mL of 0.2 M glycine-carbonate buffer (pH 10.4).

-

Centrifuge to pellet the cell debris.

-

Measure the fluorescence of the supernatant using a fluorometer with an excitation wavelength of 385 nm and an emission wavelength of 450 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of 4-methylumbelliferone to convert fluorescence units to the amount of product formed.

LAL Activity Assay in Dried Blood Spots (DBS) (Adapted from Dairaku et al., 2014)

This method is ideal for high-throughput screening for LAL deficiency using dried blood spots.

Materials:

-

Dried blood spot punches (3 mm)

-

Extraction buffer

-

4-MUP substrate solution

-

Lalistat 2 (a specific LAL inhibitor)

-

Stop solution (e.g., glycine-NaOH buffer, pH 10.4)

-

96-well microplate

-

Fluorometric microplate reader

Procedure:

-

Sample Preparation: Place one 3 mm punch from a dried blood spot into each well of a 96-well plate.

-

Enzyme Extraction: Add extraction buffer to each well and incubate to elute the enzyme from the DBS punch.

-

Enzyme Reaction (with and without inhibitor):

-

Prepare two sets of reactions for each sample: one with the 4-MUP substrate solution and one with the substrate solution containing Lalistat 2. The reaction without the inhibitor measures total lipase activity, while the reaction with the inhibitor measures non-LAL lipase activity.

-

Add the respective substrate solutions to the wells containing the extracted enzyme.

-

Incubate the plate at 37°C for a specified time (e.g., 2-4 hours).

-

-

Reaction Termination and Fluorescence Measurement:

-

Add the stop solution to each well to terminate the reaction and adjust the pH for optimal fluorescence.

-

Measure the fluorescence in a microplate reader at an excitation wavelength of ~360-370 nm and an emission wavelength of ~460-470 nm.

-

-

Calculation of LAL Activity:

-

Subtract the fluorescence of the reaction with Lalistat 2 from the fluorescence of the reaction without the inhibitor to determine the specific LAL activity.

-

Use a 4-MU standard curve to calculate the enzyme activity in nmol/punch/h.

-

Quantitative Data from Dairaku et al., 2014:

| Group | Average LAL Activity (nmol/punch/h) ± SD | Range (nmol/punch/h) |

| Normal Controls (n=51) | 0.68 ± 0.2 | 0.3 - 1.08 |

| Obligate Carriers (n=7) | 0.21 ± 0.1 | 0.11 - 0.41 |

| CESD Patients (n=7) | 0.02 ± 0.02 | 0 - 0.06 |

Determination of Michaelis-Menten Constants (Km and Vmax)

The following is a general procedure to determine the kinetic parameters of a lipase with 4-MUP.

Caption: Workflow for determining Km and Vmax.

Procedure:

-

Substrate Preparation: Prepare a series of dilutions of the 4-MUP substrate.

-

Enzyme Assay: Perform the lipase assay as described in the previous protocols, using each of the different substrate concentrations. It is crucial to measure the initial reaction velocity (V₀) where the reaction rate is linear over time.

-

Data Analysis:

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation: V₀ = (Vmax * [S]) / (Km + [S]) using non-linear regression software to determine Km and Vmax.

-

Alternatively, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) can be used. The y-intercept of this plot is 1/Vmax, and the x-intercept is -1/Km.

-

Conclusion

This compound is a valuable tool for researchers and clinicians studying lipase activity, particularly in the context of lysosomal storage diseases. Its fluorogenic nature allows for sensitive and specific measurement of enzyme kinetics. The detailed protocols and background information provided in this guide are intended to facilitate the successful application of 4-MUP in a laboratory setting. As research into the roles of lysosomal enzymes in various cellular processes continues to expand, the utility of substrates like 4-MUP will undoubtedly grow.

References

- 1. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lysosomal acid lipase regulates VLDL synthesis and insulin sensitivity in mice [scholarworks.indianapolis.iu.edu]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Critical Roles of Lysosomal Acid Lipase in T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylumbelliferyl Palmitate (CAS: 17695-48-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl palmitate (4-MUP) is a crucial fluorogenic substrate extensively utilized in biomedical research and clinical diagnostics for the sensitive measurement of lipase (B570770) activity. Its principle application lies in the assay of lysosomal acid lipase (LAL), an enzyme vital for the hydrolysis of cholesteryl esters and triglycerides. Deficiencies in LAL activity lead to rare and severe metabolic disorders, namely Wolman disease and Cholesteryl Ester Storage Disease (CESD). This technical guide provides an in-depth overview of 4-MUP, including its chemical and physical properties, a detailed experimental protocol for lipase activity assays, and the biochemical pathways it helps to elucidate.

Chemical and Physical Properties

This compound is the ester of 4-methylumbelliferone (B1674119) and palmitic acid. Its utility as a fluorogenic substrate stems from the non-fluorescent nature of the intact molecule and the high fluorescence of the 4-methylumbelliferone (4-MU) product upon enzymatic cleavage.

| Property | Value |

| CAS Number | 17695-48-6 |

| Molecular Formula | C₂₆H₃₈O₄[1][2] |

| Molecular Weight | 414.6 g/mol [1][3] |

| Appearance | White to off-white solid[4][5] |

| Purity | ≥95% - ≥98%[2][4][6][7] |

| Melting Point | 70-77°C[3][4] |

| Solubility | Soluble in Chloroform (20 mg/ml), DMF (10 mg/ml), DMSO (0.1 mg/ml), and sparingly in Methanol.[4][6] Insoluble in water.[5] |

| Storage | Store at -20°C, protected from light.[1][2][8] |

| Synonyms | 4-MUP, 4-MU Palmitate, Palmitoyl (B13399708) 4-Methylumbelliferone, Hexadecanoic acid 4-methyl-2-oxo-2H-1-benzopyran-7-yl ester[4][6] |

Biochemical Pathway and Clinical Significance

Lysosomal acid lipase plays a critical role in cellular lipid metabolism. It is responsible for breaking down low-density lipoprotein (LDL)-derived cholesteryl esters and triglycerides within the lysosome. The fatty acids and cholesterol released from this process are essential for various cellular functions.

A deficiency in LAL activity leads to the accumulation of these lipids within the lysosomes of various tissues, including the liver, spleen, and adrenal glands. This accumulation is the pathological basis for Wolman disease and CESD.[8] Wolman disease is the more severe, infantile-onset form, characterized by a near-complete absence of LAL activity, while CESD is a later-onset and more attenuated form with some residual enzyme activity. Measurement of LAL activity using 4-MUP is a key diagnostic tool for these conditions.[9]

Experimental Protocols: Fluorometric Assay of Lysosomal Acid Lipase

The following protocol is a synthesized methodology based on published research for the determination of LAL activity in dried blood spots (DBS) or leukocytes using 4-MUP.[1][4]

Materials and Reagents

-

This compound (4-MUP)

-

4-Methylumbelliferone (4-MU) standard

-

Sodium acetate (B1210297) buffer (0.4 M, pH 4.0)

-

Triton X-100

-

Lalistat 2 (optional, for specific LAL activity determination)

-

Carbonate-bicarbonate buffer (0.5 M, pH 10.7) or other suitable stop solution

-

Dried blood spot punches or leukocyte lysate

-

96-well black microplate

-

Fluorometric microplate reader

Preparation of Solutions

-

4-MUP Substrate Solution (0.4 mM): Due to the poor aqueous solubility of 4-MUP, a stock solution is typically prepared in an organic solvent like methyl cellosolve or chloroform. For the working solution, a common preparation involves dissolving the appropriate amount of 4-MUP in a solution containing sodium acetate buffer (pH 4.0), Triton X-100 (e.g., 1% v/v), and cardiolipin (e.g., 0.0325% w/v).[10] The solution may require sonication to form a stable emulsion.

-

4-MU Standard Stock Solution: Prepare a stock solution of 4-MU in a suitable solvent (e.g., ethanol) and perform serial dilutions in the assay buffer to generate a standard curve.

-

Stop Solution: Prepare a 0.5 M carbonate-bicarbonate buffer at pH 10.7. This high pH enhances the fluorescence of the 4-MU product.

Assay Procedure

-

Sample Preparation:

-

For DBS, a standard-sized punch (e.g., 3 mm) is used directly.

-

For leukocytes, cell lysates are prepared using standard procedures, and the protein concentration is determined.

-

-

Reaction Setup:

-

To each well of a 96-well black microplate, add the DBS punch or a specific amount of leukocyte lysate (e.g., 5 µL).

-

For determining LAL-specific activity, a parallel set of reactions is prepared with the addition of Lalistat 2, a specific LAL inhibitor.

-

Add 30 µL of the 4-MUP substrate solution to each well.

-

-

Incubation: Incubate the microplate at 37°C for 30-60 minutes.

-

Reaction Termination: Add 200 µL of the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence in a microplate reader with an excitation wavelength of approximately 366 nm and an emission wavelength of approximately 446 nm.[1] The optimal wavelengths can be pH-dependent.[3]

-

Data Analysis:

-

Generate a standard curve using the fluorescence readings from the 4-MU standards.

-

Calculate the amount of 4-MU produced in each sample well from the standard curve.

-

Enzyme activity is typically expressed as nmol of 4-MU produced per hour per mg of protein (for lysates) or per punch (for DBS).

-

The LAL-specific activity is calculated by subtracting the activity in the presence of Lalistat 2 from the total activity.

-

Quantitative Data

The following tables summarize key quantitative data related to the use of 4-MUP in LAL assays.

Table 1: Physicochemical and Spectroscopic Data

| Parameter | Value | Reference |

| Apparent Km for LAL | 96 µM (with cardiolipin), 196 µM (without cardiolipin) | [1] |

| Excitation Wavelength (4-MU) | ~360-370 nm (pH dependent) | [3] |

| Emission Wavelength (4-MU) | ~445-455 nm (pH dependent) | [3] |

Table 2: Typical LAL Activity in Dried Blood Spots

| Population | LAL Activity (nmol/punch/h) | Reference |

| Normal Controls | 0.68 ± 0.2 (range: 0.3-1.08) | [4] |

| Obligate Carriers | 0.21 ± 0.1 (range: 0.11-0.41) | [4] |

| CESD Patients | 0.02 ± 0.02 (range: 0-0.06) | [4] |

| Wolman Disease Patients | <0.02 | [9] |

Synthesis of this compound

While detailed, optimized synthesis protocols are often proprietary, the synthesis of 4-MUP generally follows standard esterification procedures. A plausible synthetic route involves the reaction of 4-methylumbelliferone with palmitoyl chloride in the presence of a base, or the direct esterification of 4-methylumbelliferone with palmitic acid using a suitable catalyst.

Conclusion

This compound is an indispensable tool for researchers and clinicians investigating lipid metabolism and diagnosing lysosomal storage diseases. Its favorable chemical and fluorescent properties allow for the development of sensitive and reliable assays for lipase activity. The detailed methodologies and data presented in this guide are intended to support the effective application of 4-MUP in both basic research and clinical diagnostic settings.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Cholesteryl ester storage disease and Wolman disease: phenotypic variants of lysosomal acid cholesteryl ester hydrolase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Intracellular Alkaline Phosphatase Activity Measurement in Detection of Neutrophil Adherence In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoprotein Lipase Activity Assay (Fluorometric) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. assaygenie.com [assaygenie.com]

- 9. Lysosomal acid lipase deficiency: wolman disease and cholesteryl ester storage disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysosomal Acid Lipase Deficiency: Genetics, Screening, and Preclinical Study [mdpi.com]

4-Methylumbelliferyl palmitate molecular weight and formula

This document provides core technical data and a summary of the applications for 4-Methylumbelliferyl palmitate, a key reagent in biomedical research and diagnostics. It is intended for researchers, scientists, and professionals involved in drug development and enzyme analysis.

Core Compound Data

This compound is a fluorogenic substrate primarily used for the detection of lipase (B570770) activity. Its chemical and physical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₂₆H₃₈O₄ | [1][2][3][4] |

| Molecular Weight | 414.6 g/mol | [1][2][5][6] |

| Alternate Names | 4-MUP; 4-MU Palmitate; Palmitoyl 4-Methylumbelliferone (B1674119) | [1][3] |

| CAS Number | 17695-48-6 | [1][2][3] |

| Purity | ≥97% | [3] |

| Appearance | Crystalline solid | [1] |

Application in Research: Fluorogenic Assay for Lipase Activity

This compound is widely employed as a fluorogenic substrate for measuring the activity of lysosomal acid lipase (LAL) and other acid lipases.[1][3][4][6] The principle of its use lies in an enzymatic reaction that releases a fluorescent product, enabling quantitative analysis.

The compound itself is non-fluorescent. However, upon cleavage by a lipase, it yields palmitic acid and 4-methylumbelliferone (4-MU).[1][4] The released 4-MU is a fluorescent moiety, and its fluorescence intensity can be measured to determine the rate of the enzymatic reaction. This method is noted for its high sensitivity.

The fluorescence of 4-MU is pH-dependent, with excitation maxima around 320-360 nm and an emission maximum around 445-455 nm.[1][7] This assay is particularly significant in the screening for diseases characterized by LAL deficiency, such as Wolman disease and cholesteryl ester storage disease, where it can be used to assess enzyme activity in small blood samples.[1][4]

Workflow: Enzymatic Cleavage and Fluorescence Detection

The following diagram illustrates the workflow for using this compound in a typical fluorometric assay.

References

The Principle of 4-Methylumbelliferyl Palmitate as a Fluorogenic Substrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle

4-Methylumbelliferyl palmitate (4-MUP) is a synthetic fluorogenic substrate meticulously designed for the sensitive detection of lipase (B570770) and esterase activity. The core principle of its application lies in the enzymatic hydrolysis of the ester bond linking the lipophilic palmitate moiety to the fluorescent reporter molecule, 4-methylumbelliferone (B1674119) (4-MU). In its esterified form, 4-MUP is essentially non-fluorescent. However, upon enzymatic cleavage, it liberates the highly fluorescent 4-MU. The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn correlates with the enzymatic activity of the lipase or esterase present. This fluorogenic nature allows for real-time, quantitative measurement of enzyme kinetics, making it a valuable tool in biochemical assays and high-throughput screening.[1]

The enzymatic reaction is a hydrolysis event where a lipase or esterase catalyzes the cleavage of the ester linkage in 4-MUP, yielding palmitic acid and 4-methylumbelliferone (4-MU).

dot

Caption: Enzymatic hydrolysis of 4-MUP.

Physicochemical and Fluorescent Properties

The utility of 4-MUP as a fluorogenic substrate is intrinsically linked to the distinct properties of both the substrate and its fluorescent product, 4-MU.

Table 1: Physicochemical Properties of this compound (4-MUP) and 4-Methylumbelliferone (4-MU)

| Property | This compound (4-MUP) | 4-Methylumbelliferone (4-MU) |

| Molecular Formula | C₂₆H₃₈O₄ | C₁₀H₈O₃ |

| Molecular Weight | 414.6 g/mol | 176.17 g/mol |

| Appearance | Crystalline solid | Off-white to yellow crystals |

| Solubility | Soluble in Chloroform (20 mg/ml), DMF (10 mg/ml), DMSO (0.1 mg/ml).[2] | Soluble in methanol (B129727) (50 mg/ml with heating), glacial acetic acid; slightly soluble in ether or chloroform.[3] |

| Storage Conditions | -20°C, protect from light.[3] | Room temperature. |

The fluorescence of the liberated 4-MU is highly dependent on the pH of the surrounding medium.[2] Maximum fluorescence intensity is observed in alkaline conditions, typically at a pH greater than 9.[2] This is a critical consideration when designing experimental protocols, as the reaction is often stopped with a basic buffer to maximize the fluorescent signal.

Table 2: Fluorescent Properties of 4-Methylumbelliferone (4-MU)

| Condition | Excitation Wavelength (λex) | Emission Wavelength (λem) |

| Low pH (1.97-6.72) | 320 nm | 445-455 nm |

| High pH (7.12-10.3) | 360 nm | 445-455 nm |

| 0.1 M Phosphate Buffer (pH 7.0) | ~326 nm | ~472 nm |

| Basic pH (for signal enhancement) | ~360 nm | ~450 nm |

Enzyme Kinetics

The hydrolysis of 4-MUP by lipases generally follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency.

While specific Km and Vmax values for 4-MUP with various lipases are not extensively reported in the literature, data for the structurally similar, shorter-chain substrate, 4-methylumbelliferyl butyrate (B1204436) (4-MUB), can provide a useful reference. It is important to note that the longer palmitate chain of 4-MUP may influence its interaction with the enzyme's active site and its solubility, potentially leading to different kinetic parameters.

Table 3: Kinetic Parameters of Lipases with 4-Methylumbelliferyl Esters and Other Substrates

| Enzyme | Substrate | Km | Vmax | Source Organism |

| Candida rugosa Lipase (CRL) | 4-Methylumbelliferyl Butyrate | 0.46 ± 0.06 mM | 0.54 ± 0.03 µM/min | Candida rugosa |

| Rabbit Liver Lysosomal Acid Lipase | Cholesterol Oleate | 40 µM | 3.25 µmol/min/mg protein | Rabbit |

| Rabbit Liver Lysosomal Acid Lipase | Triolein | 50 µM | 5.41 µmol/min/mg protein | Rabbit |

Note: The kinetic parameters for Candida rugosa lipase were determined using 4-MUB as the substrate. The data for rabbit liver lysosomal acid lipase is provided for context on its activity with long-chain lipid substrates.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for a lipase activity assay using 4-MUP in a 96-well plate format. This protocol can be adapted for various research applications.

Reagent Preparation

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 7.0.

-

4-MUP Substrate Stock Solution (10 mM): Dissolve an appropriate amount of 4-MUP in dimethyl sulfoxide (B87167) (DMSO).

-

Working Substrate Solution (0.25 mM): Dilute the 10 mM 4-MUP stock solution in Assay Buffer containing 0.006% (w/v) sodium dodecyl sulfate (B86663) (SDS). Incubate at 37°C to aid dissolution. The SDS is crucial for stabilizing the hydrophobic 4-MUP in the aqueous assay buffer.[1]

-

Enzyme Solution: Prepare a stock solution of the lipase to be tested in the Assay Buffer. The final concentration will need to be optimized based on the specific activity of the enzyme. A starting point for Candida rugosa lipase is a final concentration of 12.5 ng/mL in the reaction mixture.[1]

-

4-MU Standard Stock Solution (400 µM): Dissolve an appropriate amount of 4-MU in DMSO.

-

4-MU Standard Curve Solutions: Prepare a serial dilution of the 4-MU stock solution in Assay Buffer to generate a standard curve (e.g., ranging from 1.95 to 62.5 µM).[1]

-

Stop Solution: 10% o-phosphoric acid in MilliQ water.

Assay Procedure

-

Prepare the 96-well Plate:

-

Blank Wells: Add 100 µL of Assay Buffer.

-

Standard Wells: Add 50 µL of Assay Buffer and 50 µL of each 4-MU standard solution in triplicate.

-

Sample Wells: Add 50 µL of the enzyme solution and 50 µL of Assay Buffer (or a solution containing a potential inhibitor/activator).

-

-

Initiate the Reaction: Add 150 µL of the pre-warmed (37°C) Working Substrate Solution to each sample well.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 25 minutes).[1] The incubation time should be optimized to ensure the reaction remains within the linear range.

-

Stop the Reaction: Add 10 µL of the Stop Solution to each sample well.[1]

-

Fluorescence Measurement: Immediately measure the fluorescence in a plate reader with excitation at approximately 326 nm and emission at approximately 472 nm.[1] The gain should be adjusted to optimize the signal.

Data Analysis

-

Subtract the average fluorescence of the blank wells from all standard and sample well readings.

-

Plot the fluorescence of the 4-MU standards against their known concentrations to generate a standard curve.

-

Use the linear regression equation from the standard curve to convert the fluorescence readings of the samples into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as µmoles of 4-MU produced per minute per milligram of enzyme.

dot

Caption: General experimental workflow for a 4-MUP lipase assay.

Applications in Research and Drug Development

The sensitivity and convenience of the 4-MUP fluorogenic assay make it a powerful tool in various scientific disciplines:

-

Enzyme Characterization: It is widely used to determine the kinetic properties of lipases and esterases, including their substrate specificity, pH and temperature optima, and stability.

-

Drug Discovery: The assay is highly amenable to high-throughput screening (HTS) for the identification of novel lipase inhibitors or activators. This is particularly relevant in the development of therapeutics for conditions such as obesity, hyperlipidemia, and certain metabolic disorders.

-

Disease Diagnosis: Assays utilizing 4-MUP are employed in the diagnosis of lysosomal storage diseases like Wolman disease and Cholesteryl Ester Storage Disease, which are caused by a deficiency in lysosomal acid lipase.[3]

-

Biocatalysis Research: In the field of industrial biotechnology, this assay can be used to screen for and optimize lipases for use in various biocatalytic processes, such as the production of biofuels and specialty chemicals.

Conclusion

This compound serves as a robust and sensitive fluorogenic substrate for the continuous monitoring of lipase and esterase activity. Its principle of action, based on the enzymatic release of the highly fluorescent 4-methylumbelliferone, provides a reliable method for quantitative enzyme analysis. The straightforward and adaptable nature of the assay protocol makes it an invaluable tool for researchers and professionals in both academic and industrial settings, facilitating advancements in enzyme characterization, drug discovery, and diagnostics.

References

The Use of 4-Methylumbelliferyl Palmitate in Lysosomal Acid Lipase Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal Acid Lipase (B570770) (LAL) is a critical enzyme responsible for the hydrolysis of cholesteryl esters and triglycerides within the lysosome. A deficiency in LAL activity, caused by mutations in the LIPA gene, leads to the lysosomal storage disorders Wolman Disease (WD) and Cholesteryl Ester Storage Disease (CESD). Accurate and reliable measurement of LAL activity is paramount for the diagnosis of these conditions, for monitoring therapeutic efficacy, and for advancing research into novel treatments. This technical guide provides an in-depth overview of the use of the fluorogenic substrate, 4-Methylumbelliferyl Palmitate (4-MUP), for the sensitive and specific quantification of LAL activity in various biological samples.

Principle of the Assay

The 4-MUP-based assay is a fluorometric method that relies on the enzymatic cleavage of the non-fluorescent 4-MUP substrate by LAL. This reaction releases palmitate and the highly fluorescent molecule 4-Methylumbelliferone (4-MU). The intensity of the fluorescence emitted by 4-MU is directly proportional to the LAL enzyme activity in the sample. The fluorescence of 4-MU is pH-dependent, with optimal excitation and emission wavelengths varying with pH.[1] To ensure the specific measurement of LAL activity, especially in complex biological samples like whole blood, a highly specific LAL inhibitor, Lalistat 2, is often employed.[2] The LAL activity is then calculated as the difference between the total lipase activity (without inhibitor) and the residual activity in the presence of Lalistat 2.

Properties of this compound and Related Reagents

A thorough understanding of the properties of the substrate and key reagents is essential for successful assay design and execution.

| Parameter | Value | Reference |

| This compound (4-MUP) | ||

| Molecular Formula | C₂₆H₃₈O₄ | [1] |

| Molecular Weight | 414.6 g/mol | [1] |

| Solubility | Chloroform: 20 mg/mL, DMF: 10 mg/mL, DMSO: 0.1 mg/mL | [1][3] |

| Storage | -20°C, protect from light | [4] |

| 4-Methylumbelliferone (4-MU) - Fluorescent Product | ||

| Excitation Wavelength | ~360-366 nm (at basic pH) | [1][5] |

| Emission Wavelength | ~440-446 nm (at basic pH) | [1][5] |

| Lalistat 2 - Specific LAL Inhibitor | ||

| IC₅₀ for LAL | 152 nM | |

| Specificity | No significant inhibition of human pancreatic lipase up to 10 µM | [2] |

Enzymatic Reaction of LAL with 4-MUP

The following diagram illustrates the fundamental principle of the assay, where LAL catalyzes the hydrolysis of 4-MUP into its constituent parts, leading to a measurable fluorescent signal.

Caption: Enzymatic cleavage of 4-MUP by LAL.

Experimental Workflow Overview

The general workflow for measuring LAL activity using 4-MUP is a multi-step process that requires careful attention to detail at each stage to ensure accurate and reproducible results.

Caption: General workflow for LAL activity assay.

Experimental Protocols

Preparation of Reagents

1. 4-MUP Substrate Stock Solution (e.g., 10 mM):

-

Due to its poor aqueous solubility, 4-MUP should first be dissolved in an organic solvent.

-

Procedure: Dissolve 4.15 mg of 4-MUP in 1 mL of dimethylformamide (DMF) or chloroform.[1][3] Store this stock solution at -20°C in a light-protected vial.

2. 4-MUP Working Substrate Solution (e.g., 0.4 M with Triton X-100):

-

A detergent is necessary to emulsify the substrate in the aqueous assay buffer.

-

Procedure:

-

In a suitable container, combine the appropriate volume of assay buffer (e.g., 0.4 M sodium acetate (B1210297), pH 4.0).

-

Add Triton X-100 to a final concentration of 1% (v/v).

-

Vigorously vortex or sonicate the solution to ensure the detergent is fully dispersed.

-

Add the required volume of the 4-MUP stock solution to achieve the final desired concentration (e.g., 0.4 M).

-

Continue to mix until a homogenous emulsion is formed. Prepare this solution fresh daily.

-

3. Lalistat 2 Stock Solution (e.g., 1 mM):

-

Procedure: Dissolve Lalistat 2 in DMSO to prepare a stock solution. For example, dissolve 0.3 mg of Lalistat 2 (MW: 296.39 g/mol ) in 1 mL of DMSO. Store at -20°C.

4. Assay Buffer (0.4 M Sodium Acetate, pH 4.0):

-

Procedure: Prepare a 0.4 M solution of sodium acetate and adjust the pH to 4.0 using acetic acid.

5. Stop Solution (0.5 M Carbonate Buffer, pH 10.7):

-

Procedure: Prepare a 0.5 M solution of sodium carbonate and sodium bicarbonate and adjust the pH to 10.7. This high pH also enhances the fluorescence of 4-MU.

LAL Assay in Leukocytes

This protocol is adapted from a validated method for the diagnosis of WD and CESD.[5]

1. Leukocyte Isolation and Lysis:

-

Isolate leukocytes from whole blood using standard methods (e.g., dextran (B179266) sedimentation or Ficoll-Paque density gradient).

-

Wash the isolated leukocytes with phosphate-buffered saline (PBS).

-

Lyse the cells by sonication or freeze-thaw cycles in a small volume of lysis buffer (e.g., distilled water or a buffer containing a non-ionic detergent).

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay).

2. Enzymatic Reaction:

-

In a 96-well black microplate, perform the following additions for each sample, blank, and control:

-

Total Lipase Activity: 5 µL of leukocyte lysate + 30 µL of 0.4 M 4-MUP substrate solution in 0.4 M acetate buffer (pH 4.0).

-

Non-LAL Lipase Activity: 5 µL of leukocyte lysate + a pre-incubated mix of 30 µL of 0.4 M 4-MUP substrate solution containing Lalistat 2 (final concentration of 1 µM).[2]

-

Blank: 5 µL of lysis buffer + 30 µL of substrate solution.

-

-

Incubate the plate at 37°C for 30 minutes.[5]

3. Termination and Fluorescence Measurement:

-

Stop the reaction by adding a volume of 0.5 M carbonate buffer (pH 10.7) to each well.[5]

-

Read the fluorescence in a microplate fluorometer with excitation at approximately 366 nm and emission at approximately 446 nm.[5]

4. Calculation of LAL Activity:

-

Subtract the fluorescence of the blank from the sample readings.

-

LAL Activity = (Fluorescence of Total Lipase) - (Fluorescence of Non-LAL Lipase).

-

Express the activity in nmol of 4-MU produced per hour per mg of protein.

LAL Assay in Dried Blood Spots (DBS)

This protocol is a compilation based on established methods for LAL activity measurement in DBS.[2][6][7]

1. Sample Elution:

-

Punch out a 3 mm disc from the dried blood spot into a well of a 96-well plate.[7]

-

Add 200 µL of sterile water to each well containing a DBS punch.[7]

-

Elute the sample for 1 hour at room temperature with gentle agitation.[7]

2. Enzymatic Reaction:

-

In a new 96-well black microplate, set up the reactions as for the leukocyte assay, using the DBS eluate instead of the cell lysate.

-

Total Lipase Activity: A specified volume of DBS eluate + substrate solution.

-

Non-LAL Lipase Activity: The same volume of DBS eluate + substrate solution containing 1 µM Lalistat 2.[2]

-

Blank: Elution buffer + substrate solution.

-

-

Incubate the plate at 37°C for a specified time (e.g., 1-4 hours, this may require optimization).

3. Termination and Fluorescence Measurement:

-

Stop the reaction with the carbonate buffer.

-

Measure the fluorescence as described for the leukocyte assay.

4. Calculation of LAL Activity:

-

Calculate the LAL activity as the difference between total and non-LAL lipase activity.

-

Express the results as nmol of 4-MU produced per punch per hour.

Data Presentation

Typical LAL Activity Levels

| Sample Type | Status | LAL Activity Range | Reference |

| Dried Blood Spots | Normal Controls | 0.50 - 2.30 nmol/punch/h | [2] |

| Carriers | 0.15 - 0.40 nmol/punch/h | [2] | |

| CESD Patients | < 0.03 nmol/punch/h | [2] | |

| Dried Blood Spots | Normal Controls | 0.68 ± 0.2 nmol/punch/h | [6] |

| Obligate Carriers | 0.21 ± 0.1 nmol/punch/h | [6] | |

| CESD Patients | 0.02 ± 0.02 nmol/punch/h | [6] |

Kinetic Parameters of LAL with 4-MUP

| Parameter | Value | Cell Type | Conditions | Reference |

| Apparent Kₘ | 196 µM | Cultured Skin Fibroblasts & Amniotic Fluid Cells | Without cardiolipin | |

| Apparent Kₘ | 96 µM | Cultured Skin Fibroblasts & Amniotic Fluid Cells | With cardiolipin | |

| Vₘₐₓ | Not Reported | - | - | - |

Conclusion

The this compound-based fluorometric assay is a robust and sensitive method for the determination of lysosomal acid lipase activity. Its application in both basic research and clinical diagnostics has been instrumental in advancing our understanding of LAL deficiency and in the development of therapeutic interventions. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully implement this valuable technique in their own laboratories. Careful optimization of assay conditions and the use of appropriate controls, including the specific inhibitor Lalistat 2, are crucial for obtaining accurate and reproducible results.

References

- 1. caymanchem.com [caymanchem.com]

- 2. A new method for the measurement of lysosomal acid lipase in dried blood spots using the inhibitor Lalistat 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. goldbio.com [goldbio.com]

- 5. researchgate.net [researchgate.net]

- 6. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 4-Methylumbelliferyl Palmitate for Researchers

This guide provides an in-depth overview of the solubility characteristics of 4-Methylumbelliferyl Palmitate (4-MUP), a widely used fluorogenic substrate for measuring acid lipase (B570770) activity. The information is intended for researchers, scientists, and professionals in drug development who utilize 4-MUP in their experimental workflows.

Core Properties of this compound

Quantitative Solubility Data

The solubility of this compound has been reported in several common laboratory solvents. It is important to note that solubility can be influenced by factors such as solvent purity (e.g., hygroscopic DMSO), temperature, and physical agitation (e.g., ultrasonication).[2] The following table summarizes the available quantitative data.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions/Notes | Source(s) |

| Dimethylformamide (DMF) | 50 | 120.60 | Requires ultrasonic agitation. | [2] |

| 10 | 24.12 | - | [4] | |

| Chloroform | 25 | 60.29 | Yields a clear, colorless solution. | [5] |

| 20 | 48.24 | - | [4] | |

| Dimethyl Sulfoxide (DMSO) | 2 | 4.82 | Requires ultrasonic agitation and warming to 60°C. The use of new, non-hygroscopic DMSO is recommended as water content can significantly impact solubility. | [2] |

| 0.1 | 0.24 | This lower value was noted by a researcher as a practical limitation for achieving a desired final assay concentration. | [6] | |

| Dichloromethane (DCM) | 10 | 24.12 | - | [4] |

| Toluene | 5% (w/v) | - | - | [1] |

| Water | Insoluble | - | - | [7] |

Experimental Protocols for Solution Preparation

While specific protocols for determining the maximum solubility were not detailed in the surveyed literature, several methods for preparing 4-MUP solutions for use in biological assays have been described.

Protocol 1: Preparation of a Stock Solution for Lipase Assays

This protocol is adapted from a method for preparing 4-MUP as a lipase substrate.[5]

-

Initial Solubilization: Weigh the desired amount of this compound. Dissolve it in a minimal amount of methyl cellosolve (2-methoxyethanol).

-

Dilution: Dilute the initial solution with distilled water to the final desired concentration (e.g., 1 mM).

-

Observation: Note that the ester may not remain fully in solution and can form a fine, homogeneous emulsion. Some preparations, like the butyryl ester derivative, have been observed to crystallize out of solution over time.[5]

-

Usage: Use the freshly prepared emulsion immediately for the assay to ensure consistent substrate availability.

Protocol 2: General Method Using Organic Solvents

This protocol provides a general guideline for dissolving 4-MUP in common organic solvents for subsequent dilution into aqueous assay buffers.[2][6][7]

-

Solvent Selection: Choose an appropriate organic solvent such as DMSO or DMF.

-

Dissolution: Add the solvent to the weighed 4-MUP. To aid dissolution, especially with DMSO, apply ultrasonic agitation and gentle warming (up to 60°C).[2]

-

Inert Gas Purge: For long-term storage of the stock solution, it is recommended to purge the solvent with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[6]

-

Storage: Store stock solutions at -20°C or -80°C in sealed, light-protected vials. A recommended storage period is up to 1 month at -20°C or 6 months at -80°C.[2]

-

Assay Preparation: Add the dissolved stock solution dropwise to the aqueous assay buffer while vortexing to minimize precipitation. The final concentration of the organic solvent in the assay should be minimized to avoid enzyme inhibition or other artifacts.

Visualized Workflows and Mechanisms

Enzymatic Hydrolysis of this compound

4-MUP serves as a substrate for lipases, particularly lysosomal acid lipase (LAL).[3][8] The enzyme catalyzes the hydrolysis of the palmitate ester bond, releasing the fatty acid (palmitate) and the fluorescent reporter molecule, 4-methylumbelliferone (B1674119) (4-MU).[5] The fluorescence of 4-MU is highly pH-dependent, with its emission intensity increasing significantly in weak alkaline solutions.[2]

General Workflow for a Fluorometric Lipase Activity Assay

The measurement of lipase activity using 4-MUP involves preparing the substrate, incubating it with the biological sample (e.g., cell lysate), and measuring the resulting fluorescence.

References

- 1. rpicorp.com [rpicorp.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound - CAS-Number 17695-48-6 - Order from Chemodex [chemodex.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. goldbio.com [goldbio.com]

The Discovery, Development, and Application of 4-Methylumbelliferyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylumbelliferyl palmitate (4-MUP) has emerged as an indispensable tool in lipid biochemistry and clinical diagnostics. This fluorogenic substrate provides a sensitive and specific method for the detection and quantification of lipase (B570770) activity, most notably lysosomal acid lipase (LAL). Deficiencies in LAL activity are linked to severe metabolic disorders, including Wolman disease and Cholesteryl Ester Storage Disease (CESD). This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted applications of 4-MUP. It includes a compilation of key quantitative data, detailed experimental protocols for its use in various research and diagnostic settings, and visualizations of the underlying biochemical and experimental pathways.

Introduction: The Need for a Fluorogenic Lipase Substrate

The study of lipases, enzymes that hydrolyze fats, is crucial for understanding lipid metabolism and its associated pathologies. Traditional methods for assaying lipase activity often lacked the sensitivity and specificity required for detailed kinetic studies and high-throughput screening. The development of fluorogenic substrates revolutionized the field by offering a continuous and highly sensitive means to monitor enzymatic activity. This compound, a derivative of the fluorescent coumarin (B35378) 4-methylumbelliferone (B1674119) (4-MU), was designed to address this need. In its esterified form, 4-MUP is non-fluorescent. However, upon enzymatic cleavage of the palmitate ester bond by a lipase, the highly fluorescent 4-MU is released. The resulting fluorescence intensity is directly proportional to the rate of enzymatic hydrolysis, providing a robust and easily quantifiable signal.

Discovery and Synthesis

A Seminal Discovery

The pioneering work of T. J. Jacks and H. W. Kircher in 1967, published in Analytical Biochemistry, first described the synthesis and use of fatty acyl esters of 4-methylumbelliferone, including 4-MUP, as fluorogenic substrates for lipase activity.[1] Their research laid the foundation for the widespread adoption of this class of compounds in enzymology.

General Synthesis Pathway

The synthesis of this compound is typically achieved through the esterification of 4-methylumbelliferone with palmitoyl (B13399708) chloride. The reaction involves the nucleophilic attack of the hydroxyl group of 4-methylumbelliferone on the carbonyl carbon of palmitoyl chloride, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

A general laboratory-scale synthesis protocol is as follows:

-

Dissolution: Dissolve 4-methylumbelliferone in a suitable anhydrous solvent, such as chloroform (B151607).

-

Addition of Base: Add a base, for example, triethylamine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add palmitoyl chloride to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques like thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the mixture is washed to remove unreacted reagents and byproducts. The crude product is then purified, often by recrystallization or column chromatography, to yield pure this compound.[2]

Physicochemical and Spectroscopic Properties

4-MUP is a crystalline solid that is soluble in organic solvents like chloroform and dimethylformamide (DMF), but has very low solubility in aqueous solutions.[3] This hydrophobicity necessitates the use of detergents or stabilizing agents in aqueous assay buffers to ensure substrate availability to the enzyme.

The key spectroscopic properties are related to its hydrolysis product, 4-methylumbelliferone (4-MU). The fluorescence of 4-MU is highly pH-dependent.[4][5][6][7]

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₈O₄ | [3] |

| Molecular Weight | 414.6 g/mol | [3] |

| Appearance | Crystalline solid | [3] |

| Solubility | Chloroform: 20 mg/mL, DMF: 10 mg/mL, DMSO: 0.1 mg/mL | [3] |

| Storage | -20°C, protect from light | [5] |

| λmax (4-MUP) | 274, 310 nm | [3] |

| λex (4-MU) | 320 nm (acidic pH), 360 nm (alkaline pH) | [3][8] |

| λem (4-MU) | 445-455 nm | [3][8] |

| Quantum Yield (4-MU) | ~0.74 (pH 5.98), ~0.95 (pH 9.75) | [4] |

Mechanism of Action and Enzymatic Hydrolysis

The utility of 4-MUP as a substrate lies in its straightforward enzymatic conversion to a fluorescent product. Lipases catalyze the hydrolysis of the ester bond linking the palmitate moiety to the 4-methylumbelliferone core.

Quantitative Data: Enzyme Kinetics

The kinetic parameters of lipase activity with 4-MUP can vary depending on the enzyme source, assay conditions (pH, temperature), and the presence of cofactors or inhibitors. Below is a summary of available kinetic data for various lipases with 4-MUP and similar substrates.

| Enzyme | Substrate | Km | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |

| Lysosomal Acid Lipase (human) | 4-MUP | - | - | 4.0-4.5 | 37 | [9] |

| Pancreatic Lipase (porcine) | Olive Oil | 170.9 µmol/mL | 88735 µmol/mL/hour | 8.0-9.0 | 37 | [7] |

| Candida rugosa Lipase | Olive Oil | 0.15 mM | 51 µmol/(min x mg) | 7.0 | 37-50 | [10] |

Experimental Protocols

General Lipase Activity Assay

This protocol provides a basic framework for measuring lipase activity using 4-MUP.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the lipase being studied (e.g., 50 mM Tris-HCl, pH 7.5 for neutral lipases, or 100 mM sodium acetate, pH 4.5 for acid lipases). The buffer should contain a detergent such as Triton X-100 (e.g., 0.1-1%) to solubilize the 4-MUP.

-

Substrate Stock Solution: Prepare a stock solution of 4-MUP (e.g., 10 mM) in a suitable organic solvent like DMSO.

-

Substrate Working Solution: Dilute the 4-MUP stock solution in the assay buffer to the desired final concentration (e.g., 100-500 µM).

-

Enzyme Solution: Prepare a solution of the lipase in the assay buffer. The concentration will depend on the specific activity of the enzyme and should be determined empirically.

-

Stop Solution: Prepare a high pH buffer to stop the reaction and maximize the fluorescence of 4-MU (e.g., 0.1 M glycine-NaOH, pH 10.5).

-

-

Assay Procedure:

-

Add a defined volume of the substrate working solution to each well of a microplate.

-

Pre-incubate the plate at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme solution to each well.

-

Incubate the reaction for a specific period (e.g., 15-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~450 nm.

-

A standard curve of 4-MU should be prepared to convert fluorescence units to molar amounts of product.

-

Lysosomal Acid Lipase (LAL) Assay in Dried Blood Spots (DBS)

This assay is crucial for the diagnosis of LAL deficiency.

-

Sample Preparation:

-

Punch a small disc (e.g., 3 mm) from the dried blood spot.

-

Place the disc in a well of a microplate.

-

-

Reagent Preparation:

-

Assay Buffer: 100 mM sodium acetate, pH 4.0, containing Triton X-100 and cardiolipin.[10]

-

Substrate Solution: 4-MUP in the assay buffer.

-

Inhibitor Solution (for specificity): A specific LAL inhibitor, such as Lalistat 2, can be used in a parallel reaction to confirm that the measured activity is from LAL.[3]

-

Stop Solution: 0.1 M glycine-NaOH, pH 10.5.

-

-

Assay Procedure:

-

Add the assay buffer to the well containing the DBS punch and incubate to elute the enzyme.

-

Add the substrate solution (and inhibitor solution to the control wells).

-

Incubate the plate at 37°C for several hours.

-

Stop the reaction with the stop solution.

-

Measure fluorescence as described in the general assay. LAL activity is calculated as the difference between the total lipase activity and the activity in the presence of the specific inhibitor.[3][11]

-

High-Throughput Screening (HTS) of Lipase Inhibitors

4-MUP is well-suited for HTS of potential lipase inhibitors due to its robust and sensitive fluorescent signal.

-

Assay Miniaturization: The assay is typically miniaturized to a 384- or 1536-well plate format.

-

Compound Library Screening:

-

A library of potential inhibitor compounds is dispensed into the wells of the microplate.

-

The lipase is added to each well and pre-incubated with the compounds.

-

The reaction is initiated by the addition of the 4-MUP substrate solution.

-

Fluorescence is measured kinetically over time or as an endpoint reading after a fixed incubation period.

-

-

Hit Identification: A significant reduction in fluorescence compared to control wells (containing no inhibitor) indicates potential inhibitory activity.

Signaling Pathways and Broader Biological Context

While 4-MUP itself is primarily a tool for measuring enzyme activity and is not known to directly modulate signaling pathways, its hydrolysis products, palmitate and 4-methylumbelliferone, have significant biological activities.

-

Palmitate: As a saturated fatty acid, palmitate is a key component of cellular lipids and can influence various signaling pathways, including those involved in inflammation and metabolic regulation. For example, palmitate can act as a ligand for Toll-like receptor 4 (TLR4), initiating downstream signaling cascades.[12][13]

-

4-Methylumbelliferone (4-MU): 4-MU has been shown to have biological effects independent of its use as a fluorescent tag. It is a known inhibitor of hyaluronan synthesis and has been investigated for its anti-inflammatory, anti-fibrotic, and anti-tumor properties.[2][14]

Conclusion

This compound has proven to be a robust and versatile tool for the study of lipase activity. Its high sensitivity and amenability to high-throughput formats have made it invaluable for basic research, drug discovery, and clinical diagnostics. A thorough understanding of its properties, the nuances of its application in different assay formats, and the biological activities of its hydrolysis products is essential for its effective use in the laboratory and the clinic. This guide provides a comprehensive resource to aid researchers in harnessing the full potential of this powerful fluorogenic substrate.

References

- 1. assaygenie.com [assaygenie.com]

- 2. Novel 4-Methylumbelliferone Amide Derivatives: Synthesis, Characterization and Pesticidal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A new method for the measurement of lysosomal acid lipase in dried blood spots using the inhibitor Lalistat 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characteristics of fluoroprobes for measuring intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. scispace.com [scispace.com]

- 9. CN104926898A - Method for synthesizing various glucosides on basis of 4-methylumbelliferone - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Best practice in the measurement and interpretation of lysosomal acid lipase in dried blood spots using the inhibitor Lalistat 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Set-Up and Validation of a High Throughput Screening Method for Human Monoacylglycerol Lipase (MAGL) Based on a New Red Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorogenic Probe 4-Methylumbelliferyl Palmitate: An In-Depth Technical Guide to Exploring Lipase Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Methylumbelliferyl Palmitate (4-MUP), a fluorogenic substrate essential for the sensitive and continuous monitoring of lipase (B570770) activity. Lipases, enzymes that hydrolyze fats, are critical players in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention in metabolic diseases, cancer, and other conditions. The use of 4-MUP in high-throughput screening and detailed kinetic studies offers a powerful tool for the discovery and characterization of novel lipase modulators.

Introduction to this compound (4-MUP)

This compound is a specialized molecule designed to release a fluorescent signal upon enzymatic cleavage by lipases.[1] It consists of a palmitate moiety, a long-chain fatty acid, linked to the fluorescent reporter molecule 4-methylumbelliferone (B1674119) (4-MU) via an ester bond. In its intact, non-fluorescent state, the palmitate group renders the molecule lipophilic, facilitating its interaction with the active site of lipases.

Chemical and Physical Properties:

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₈O₄ | [2][3] |

| Molecular Weight | 414.59 g/mol | [3][4] |

| CAS Number | 17695-48-6 | [2][3] |

| Appearance | White to off-white solid | [5] |

| Solubility | Soluble in organic solvents like DMSO and chloroform. Requires a stabilizing agent such as SDS for use in aqueous solutions. | [6][7] |

| Storage | Store at -20°C, protected from light. | [5][8] |

Mechanism of Action

The utility of 4-MUP as a lipase substrate lies in its fluorogenic properties. The ester linkage between palmitate and 4-methylumbelliferone quenches the fluorescence of the 4-MU moiety. Upon hydrolysis by a lipase, the fluorescent 4-methylumbelliferone is released. The fluorescence intensity of the liberated 4-MU is directly proportional to the lipase activity, allowing for real-time kinetic measurements.[6] The fluorescence of 4-MU is pH-dependent, with optimal excitation and emission wavelengths varying with the pH of the assay buffer.[7][9]

Experimental Protocols

The following provides a generalized protocol for a lipase activity assay using 4-MUP. It is crucial to optimize conditions such as substrate concentration, enzyme concentration, and incubation time for each specific lipase and experimental setup.

Reagent Preparation

-

Assay Buffer: Prepare an appropriate buffer based on the optimal pH for the lipase of interest (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0 for neutral lipases, or a more acidic buffer for lysosomal acid lipase).[6]

-

4-MUP Stock Solution: Dissolve 4-MUP in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Store at -20°C.[6]

-

Working 4-MUP Solution: Dilute the 4-MUP stock solution in the assay buffer containing a stabilizing agent like sodium dodecyl sulfate (B86663) (SDS) (e.g., 0.006% w/v) to the desired final concentration (e.g., 250 µM). The SDS is necessary to keep the hydrophobic 4-MUP in solution.[6]

-

Enzyme Solution: Prepare a solution of the lipase to be assayed in the assay buffer at the desired concentration.

-

Stop Solution: Prepare a solution to stop the enzymatic reaction, such as 10% o-phosphoric acid or a buffer that shifts the pH to a range where the enzyme is inactive.[6]

-

4-MU Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone in the assay buffer to generate a standard curve for quantifying the amount of product formed.

Assay Procedure

This protocol is adapted for a 96-well plate format, suitable for high-throughput screening.

-

Standard Curve:

-

Add 50 µL of assay buffer and 50 µL of each 4-MU standard dilution to respective wells of a black, clear-bottom 96-well plate.

-

Add 100 µL of assay buffer to blank wells.[6]

-

-

Enzyme Reaction:

-

Add 50 µL of the enzyme solution to the sample wells. For control wells (no enzyme), add 50 µL of assay buffer.

-

To test for inhibitors or activators, add 50 µL of the compound solution at various concentrations to the respective wells. Add the corresponding vehicle control to other wells.

-

Pre-incubate the plate at the optimal temperature for the lipase (e.g., 37°C) for a few minutes.

-

Initiate the reaction by adding 150 µL of the working 4-MUP solution to all wells.[6]

-

-

Incubation:

-

Incubate the plate at the optimal temperature (e.g., 37°C) for a specific period (e.g., 25 minutes).[6] The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction:

-

Stop the reaction by adding 10 µL of the stop solution to each well.[6]

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence using a microplate reader. The excitation and emission wavelengths for 4-MU are typically around 360 nm and 450 nm, respectively, but should be optimized based on the final pH of the assay mixture.[9]

-

Data Analysis

-

Subtract the fluorescence of the blank wells from all standard and sample wells.

-

Plot the fluorescence of the 4-MU standards against their concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of 4-MU produced in each sample well.

-

Calculate the lipase activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

-

For inhibitor studies, calculate the percentage of inhibition for each concentration and determine the IC50 value.

References

- 1. Adipose triglyceride lipase activity regulates cancer cell proliferation via AMP-kinase and mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysosomal acid lipase and lipid metabolism: new mechanisms, new questions, and new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysosomal acid lipase deficiency: The forgotten link between liver and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. goldbio.com [goldbio.com]

- 6. Loss of adipose triglyceride lipase is associated with human cancer and induces mouse pulmonary neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-Resolution Bioassay Profiling with Complemented Sensitivity and Resolution for Pancreatic Lipase Inhibitor Screening [mdpi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Methylumbelliferyl palmitate mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (4-MUP) is a widely utilized fluorogenic substrate for the sensitive detection of lipase (B570770) and esterase activity. Its mechanism of action is predicated on the enzymatic hydrolysis of the palmitate ester bond, which liberates the highly fluorescent molecule 4-methylumbelliferone (B1674119) (4-MU). This guide provides a comprehensive overview of the core mechanism of 4-MUP, its applications in enzyme kinetics, detailed experimental protocols, and its relevance in physiological and pathophysiological contexts, particularly in the diagnosis of lysosomal storage diseases.

Core Mechanism of Action

The fundamental principle behind this compound (4-MUP) as a detection reagent lies in its structure as a fluorogenic substrate. 4-MUP itself is a non-fluorescent molecule. However, in the presence of enzymes with lipase or esterase activity, it undergoes hydrolysis.[1][2] This enzymatic action cleaves the ester bond linking the palmitate moiety to the 4-methylumbelliferone (4-MU) core.[3] The resulting product, 4-MU (also known as hymecromone), is a highly fluorescent compound when excited by ultraviolet light.[4]

The intensity of the emitted fluorescence is directly proportional to the amount of 4-MU produced, which in turn is a measure of the enzymatic activity. The fluorescence of 4-MU is pH-dependent, with excitation maxima at approximately 320-360 nm and an emission maximum in the range of 445-455 nm.[2] This straightforward and sensitive detection method makes 4-MUP an invaluable tool for quantifying the activity of various lipases, most notably lysosomal acid lipase (LAL).[1][3]

Physiological Relevance and Applications

4-MUP is a crucial diagnostic substrate for diseases resulting from deficiencies in lysosomal acid lipase (LAL), such as Wolman disease and Cholesteryl Ester Storage Disease (CESD).[1][2] LAL is responsible for hydrolyzing cholesteryl esters and triglycerides within the lysosome.[5] A deficiency in LAL leads to the accumulation of these lipids, causing severe cellular and organ damage. Assays using 4-MUP on patient-derived samples, like dried blood spots or leukocytes, allow for the quantification of LAL activity, aiding in the diagnosis of these disorders.[6]

Quantitative Data

The enzymatic activity of lipases is often characterized by the Michaelis-Menten kinetic parameters, Vmax and Km. While 4-MUP is widely used, there is a notable scarcity of published, standardized Km and Vmax values for its interaction with various lipases. The kinetic parameters are highly dependent on the specific enzyme, its purity, and the assay conditions. For comparative purposes, data for related substrates and LAL activity in clinical samples are presented below.

Table 1: Lysosomal Acid Lipase (LAL) Activity in Human Dried Blood Spots.

| Cohort | Mean LAL Activity (nmol/punch/h) | Standard Deviation |

| Normal Controls | 0.68 | ± 0.2 |

| Obligate Carriers | 0.21 | ± 0.1 |

| CESD Patients | 0.02 | ± 0.02 |

| Data from Dairaku et al., Mol. Genet. Metab. 111(2), 193-196 (2014).[6] |

Table 2: Kinetic Parameters of Rabbit Liver Lysosomal Acid Lipase with Various Lipid Substrates.

| Substrate | Apparent Vmax (μmol/min/mg protein) | Apparent Km (μM) |

| Triolein | 5.41 | 50 |

| Diolein | 56.1 | 70 |

| Monoolein | 21.7 | 200 |

| Cholesterol Oleate | 3.25 | 40 |

| This study noted that the enzyme hydrolyzes 4-methylumbelliferyl esters, with a preference for medium-length fatty acid chains, but did not provide specific kinetic data for 4-MUP.[7] |

Experimental Protocols

The following is a generalized protocol for a fluorometric lipase assay using 4-MUP in a 96-well plate format. This protocol may require optimization depending on the enzyme source and specific experimental goals.

Reagents and Materials

-

This compound (4-MUP)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Enzyme source (e.g., purified lipase, cell lysate, tissue homogenate)

-

Assay Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0)

-

Stabilizing agent for 4-MUP (e.g., 0.006% w/v Sodium dodecyl sulfate (B86663) - SDS)

-

Stop Solution (e.g., 0.2 M Sodium Carbonate or 10% o-phosphoric acid)

-

4-Methylumbelliferone (4-MU) standard

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~360 nm, Emission ~450 nm)

Stock Solution Preparation

-

4-MUP Stock (10 mM): Dissolve the appropriate amount of 4-MUP in DMSO. Store at -20°C, protected from light.[8]

-

4-MU Standard Stock (1 mM): Dissolve 4-MU in DMSO. This will be used to generate a standard curve to convert fluorescence units to molar amounts. Store at -20°C.

Assay Procedure

-

Prepare 4-MU Standard Curve:

-

Create a series of dilutions of the 4-MU standard stock in Assay Buffer to cover a range of concentrations (e.g., 0-100 µM).

-

Add a fixed volume of each standard dilution to the wells of the 96-well plate.

-

Add Stop Solution to each well to ensure the pH is optimal for 4-MU fluorescence.

-

-

Prepare Substrate Working Solution:

-

Enzyme Reaction:

-

Add your enzyme samples to the wells of the 96-well plate. Include a buffer-only blank for background subtraction.

-

To initiate the reaction, add the Substrate Working Solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop Reaction and Measure Fluorescence:

-

Stop the enzymatic reaction by adding the Stop Solution to each well.

-

Measure the fluorescence in a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis

-

Subtract the average fluorescence of the blank wells from all other readings.

-

Use the 4-MU standard curve to convert the background-subtracted fluorescence readings into the concentration or molar amount of 4-MU produced.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

Conclusion

This compound is a robust and sensitive substrate for the measurement of lipase and esterase activity. Its mechanism of action, based on the enzymatic release of the fluorescent compound 4-methylumbelliferone, provides a direct and quantifiable measure of enzyme function. This makes 4-MUP an indispensable tool in both basic research for enzyme characterization and in clinical diagnostics for identifying enzyme deficiencies associated with serious metabolic disorders. The protocols and data presented herein serve as a comprehensive guide for the effective application of 4-MUP in a laboratory setting.

References

- 1. goldbio.com [goldbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Lysosomal Acid Lipase in Lipid Metabolism and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A practical fluorometric assay method to measure lysosomal acid lipase activity in dried blood spots for the screening of cholesteryl ester storage disease and Wolman disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of lysosomal acid lipase purified from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A fast, miniaturised in-vitro assay developed for quantification of lipase enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Fluorometric Enzyme Assays with 4-Methylumbelliferyl Phosphate (4-MUP)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of fluorometric enzyme assays utilizing the substrate 4-Methylumbelliferyl phosphate (B84403) (4-MUP). This guide is designed to furnish researchers, scientists, and professionals in drug development with the foundational knowledge and practical protocols necessary to effectively employ 4-MUP-based assays for the characterization of phosphatase activity.

Introduction to Fluorometric Enzyme Assays and 4-MUP

Fluorometric enzyme assays are highly sensitive methods used to detect and quantify enzymatic activity. These assays employ substrates that are converted by an enzyme into a fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity. 4-Methylumbelliferyl phosphate (4-MUP) is a widely used fluorogenic substrate for various phosphatases, including alkaline phosphatase (ALP) and acid phosphatase (ACP).[1][2][3]

The principle of the 4-MUP assay is based on the enzymatic hydrolysis of the non-fluorescent 4-MUP to produce the highly fluorescent product, 4-methylumbelliferone (B1674119) (4-MU), and inorganic phosphate.[4][5] The fluorescence of 4-MU can be measured, providing a sensitive and continuous assay for phosphatase activity. The optimal excitation and emission wavelengths for 4-MU are in the range of 360 nm and 440-450 nm, respectively.[6]

The Enzymatic Reaction of 4-MUP

The core of the assay is the enzymatic dephosphorylation of 4-MUP. This reaction is catalyzed by phosphatases, which are a class of hydrolase enzymes responsible for removing phosphate groups from various molecules.

Caption: Enzymatic hydrolysis of 4-MUP by a phosphatase.

Quantitative Data Summary